![molecular formula C6H3BrN2Se B181497 5-Bromobenzo[c][1,2,5]selenadiazole CAS No. 1753-19-1](/img/structure/B181497.png)

5-Bromobenzo[c][1,2,5]selenadiazole

説明

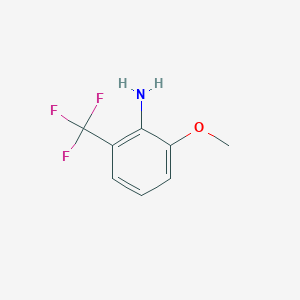

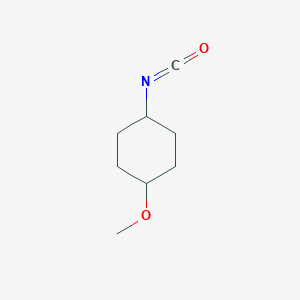

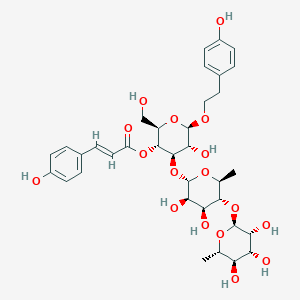

5-Bromobenzo[c][1,2,5]selenadiazole is a chemical compound with the empirical formula C6H3BrN2Se . It is a type of organoselenium compound . Organoselenium compounds have a broad spectrum of potential technical applications .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]selenadiazole compounds has been reported in the literature . These compounds were synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, MS, and UV–Vis .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]selenadiazole compounds has been confirmed using single-crystal X-ray diffraction analysis . Each compound crystallizes in monoclinic systems, forming dimeric units due to the intermolecular Se⋯N interactions .

Chemical Reactions Analysis

The electrochemical behavior of benzo[c][1,2,5]selenadiazole compounds has been investigated using cyclic voltammetry . An excellent correlation was found between the electronic transitions and the electrochemical behavior .

科学的研究の応用

Antimicrobial Activity

5-Bromobenzo[c][1,2,5]selenadiazole derivatives exhibit significant antimicrobial activity. Al-Smadi et al. (2019) synthesized derivatives and found them highly active against Gram-positive and Gram-negative bacteria (Al-Smadi et al., 2019). Furthermore, Kuarm et al. (2013) developed selenadiazolo benzimidazoles with notable in vitro antibacterial and antifungal activities (Kuarm et al., 2013).

Anticancer Properties

These compounds also show promise in cancer research. Liang et al. (2016) reported that benzimidazole-containing selenadiazole derivatives induce apoptosis in breast cancer cells by activating the ROS/AKT pathway (Liang et al., 2016). Similarly, Plano et al. (2010) synthesized selenadiazole derivatives demonstrating in vitro antiproliferative and cytotoxic activities against various cancer cell lines (Plano et al., 2010).

Material Science and Optoelectronics

In material science, Shaik et al. (2016) found that compounds containing benzoselenadiazole show good thermal stability and low band gap, indicating potential for optoelectronics (Shaik et al., 2016). Rakitin (2020) also emphasizes the application of fused 1,2,5-thia- and -selenadiazoles in material science, particularly in organic photovoltaics (Rakitin, 2020).

Synthetic Methodologies

Additionally, research into synthetic methodologies for selenadiazoles is ongoing. Elmaaty (2008) achieved the first synthesis of selenadiazolo[3,4-i]benzazepine derivatives, expanding the potential applications of these compounds (Elmaaty, 2008).

作用機序

Target of Action

5-Bromobenzo[c][1,2,5]selenadiazole is a type of selenadiazole, which are known for their broad spectrum of anticancer activity . The primary targets of this compound are various tumor cells . The compound exerts significant antiproliferative activity against these cells .

Mode of Action

The compound interacts with its targets by inhibiting the colony formation, migration, and invasion of tumor cells . It arrests the cell cycle in the G0/G1 phase by down-regulating the expression levels of Cyclin A1, Cyclin E, and CDK1 . It also induces cell apoptosis by up-regulating the expression levels of P21, Bax, Cleaved-Caspase-7, and Cleaved-Caspase-8, as well as Cleaved PARP1 .

Biochemical Pathways

The affected pathways involve the cell cycle and apoptosis pathways . Downstream effects include the inhibition of cell proliferation and the induction of cell apoptosis .

Result of Action

The result of the compound’s action is the significant inhibition of tumor cell proliferation . This is achieved through the arrest of the cell cycle, the inhibition of colony formation, migration, and invasion of tumor cells, and the induction of cell apoptosis .

Safety and Hazards

特性

IUPAC Name |

5-bromo-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCDKWFTMZTQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440830 | |

| Record name | 5-Bromobenzo[c][1,2,5]selenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[c][1,2,5]selenadiazole | |

CAS RN |

1753-19-1 | |

| Record name | 5-Bromobenzo[c][1,2,5]selenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)

![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)